5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one
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Description
5,6-dimethyl-3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Compound Synthesis
- Heterocyclic compounds, including pyrimidine derivatives, have been synthesized using various methods, such as microwave irradiative cyclocondensation. These compounds have shown potential in insecticidal and antibacterial applications, indicating the versatility of pyrimidine scaffolds in medicinal chemistry (Deohate & Palaspagar, 2020).
Antitumor and Antioxidant Agents
- Thieno[2,3‐d]pyrimidines have been utilized in the synthesis of compounds with significant antitumor and antioxidant activities. This highlights the potential of pyrimidine derivatives in the development of new therapeutic agents targeting cancer cells (Aly et al., 2010).
Anticancer Activity
- Pyrazolo[3,4-d]pyrimidin-4-one derivatives have been prepared and evaluated for their anticancer activity, demonstrating the application of pyrimidine derivatives in designing compounds with potential anticancer properties (Abdellatif et al., 2014).
Antimicrobial Activity
- Novel heterocyclic compounds containing a sulfonamido moiety have been synthesized and evaluated for antibacterial activity, underscoring the utility of incorporating pyrimidine rings into compounds aimed at combating bacterial infections (Azab, Youssef, & El-Bordany, 2013).
Antifungal Agents
- Pyridine derivatives have been developed as potent antifungal agents, illustrating the effectiveness of pyrimidine-based compounds in addressing fungal infections (Rajput, Sharma, And Yashovardhan, 2011).
Properties
IUPAC Name |
5,6-dimethyl-3-[2-oxo-2-[3-(1,3-thiazol-2-yloxy)azetidin-1-yl]ethyl]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-9-10(2)16-8-18(13(9)20)7-12(19)17-5-11(6-17)21-14-15-3-4-22-14/h3-4,8,11H,5-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBOVGAWYWWPQY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CC(C2)OC3=NC=CS3)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.